molecular formula C₄₁H₄₉D₇O₂ B1146684 Menaquinone 6-d7 CAS No. 1233937-29-5

Menaquinone 6-d7

Cat. No.: B1146684
CAS No.: 1233937-29-5
M. Wt: 587.93
InChI Key:
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Description

Menaquinone 6-d7 is a deuterated form of menaquinone, which is a type of vitamin K2. Vitamin K2 is essential for various biological processes, including blood clotting, bone health, and cardiovascular health. This compound is specifically used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of menaquinone 6-d7 involves the incorporation of deuterium atoms into the menaquinone structure. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high yield and purity of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the production process.

Chemical Reactions Analysis

Types of Reactions

Menaquinone 6-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form menaquinone epoxides.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Menaquinone epoxides.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted menaquinone derivatives.

Scientific Research Applications

Menaquinone 6-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Metabolic Studies: Used to trace metabolic pathways and understand the metabolism of vitamin K2 in the body.

    Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of vitamin K2.

    Biological Research: Used in studies related to bone health, cardiovascular health, and blood clotting.

    Industrial Applications: Employed in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

Menaquinone 6-d7 exerts its effects through its role as a cofactor in the carboxylation of specific proteins. These proteins are involved in various biological processes, including blood clotting and bone mineralization. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Menaquinone-4: Another form of vitamin K2 with a shorter isoprenoid side chain.

    Menaquinone-7: A form of vitamin K2 with a longer isoprenoid side chain.

Uniqueness

Menaquinone 6-d7 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in metabolic and pharmacokinetic studies, where understanding the detailed behavior of the compound is crucial.

Properties

CAS No.

1233937-29-5

Molecular Formula

C₄₁H₄₉D₇O₂

Molecular Weight

587.93

Synonyms

(all-E)-2-(3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-methyl-1,4-naphthalenedione-d7;  Farnoquinone-d7;  MK6-d7;  Vitamin K2-d7;  Vitamin K2(30)-d7;  Vitamin MK6-d7; 

Origin of Product

United States

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